molecular formula C4H8N2 B1205105 Dimethylaminoacetonitrile CAS No. 926-64-7

Dimethylaminoacetonitrile

Cat. No.: B1205105
CAS No.: 926-64-7
M. Wt: 84.12 g/mol
InChI Key: PLXBWEPPAAQASG-UHFFFAOYSA-N
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Description

Dimethylaminoacetonitrile is an organic compound with the molecular formula C4H8N2. It is a clear, colorless liquid with a fish-like odor. This compound is known for its versatility in various chemical reactions and applications, making it a valuable substance in both research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylaminoacetonitrile can be synthesized through several methods. One common method involves the reaction of dimethylamine with chloroacetonitrile under basic conditions. The reaction proceeds as follows:

(CH3)2NH + ClCH2CN → (CH3)2NCH2CN + HCl\text{(CH3)2NH + ClCH2CN → (CH3)2NCH2CN + HCl} (CH3)2NH + ClCH2CN → (CH3)2NCH2CN + HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of continuous flow reactors and stringent control of temperature and pressure to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Dimethylaminoacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, cyanides, or alkoxides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

Dimethylaminoacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethylaminoacetonitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in a wide range of reactions, making it a versatile compound in synthetic chemistry. The dimethylamino group enhances its reactivity, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

    Acetonitrile: A simpler nitrile compound with the formula CH3CN.

    Propionitrile: Another nitrile compound with the formula C2H5CN.

    Dimethylaminopropionitrile: Similar to dimethylaminoacetonitrile but with an additional carbon in the chain.

Uniqueness: this compound is unique due to the presence of both the dimethylamino and nitrile groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it particularly valuable in synthetic organic chemistry .

Properties

IUPAC Name

2-(dimethylamino)acetonitrile
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InChI

InChI=1S/C4H8N2/c1-6(2)4-3-5/h4H2,1-2H3
Source PubChem
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InChI Key

PLXBWEPPAAQASG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#N
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Molecular Formula

C4H8N2
Record name 2-DIMETHYLAMINOACETONITRILE
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DSSTOX Substance ID

DTXSID0073241
Record name Dimethylaminoacetonitrile
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Molecular Weight

84.12 g/mol
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Physical Description

2-dimethylaminoacetonitrile appears as a liquid with a fishlike odor. May be toxic by inhalation and skin absorption. Slightly soluble in water. Used to make other chemicals.
Record name 2-DIMETHYLAMINOACETONITRILE
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CAS No.

926-64-7, 3976-11-2
Record name 2-DIMETHYLAMINOACETONITRILE
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Record name (Dimethylamino)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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